5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Description
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is less studied but is of interest as a complexating agent and in pharmaceuticals .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a related compound, has been analyzed. The empirical formula is C6H5NO3, and the InChI key is UEYQJQVBUVAELZ-UHFFFAOYSA-N .Chemical Reactions Analysis
In terms of chemical reactions, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications
Synthetic Organic Chemistry
- Summary of the Application : The compound “5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
- Methods of Application or Experimental Procedures : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Other active methylene nitriles were also introduced in the reaction .
- Results or Outcomes Obtained : The reaction of the compound with active methylene nitriles results in the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
Pharmaceuticals
- Summary of the Application : The compound is of interest in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, nicotinic acid and nicotinates have shown hypolipidemic, hypocholesterolemic, neuroprotective and other effects .
- Methods of Application or Experimental Procedures : Previously, a method for the synthesis of 6-mercapto-2-oxonicotinic acid 3 was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid 1 with cyanothioacetamide 3 .
- Results or Outcomes Obtained : The compound 3 easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
Complexating Agents
- Methods of Application or Experimental Procedures : The compound can be prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
- Results or Outcomes Obtained : The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Insecticides
- Summary of the Application : 1,4-Dihydropyridine, a derivative of the compound, has been found to have insecticidal properties .
- Methods of Application or Experimental Procedures : The compound is synthesized using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes Obtained : The compound has shown various intrinsic therapeutic applications, including insecticidal properties .
Alzheimer’s Disease Treatment
- Summary of the Application : The compound has been used in the synthesis of drugs for Alzheimer’s disease treatment .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of tacrine, a drug used against Alzheimer’s disease .
- Results or Outcomes Obtained : The synthesized drug has shown efficacy in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
5-amino-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,7H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJIMNGWYFBQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623073 |
Source
|
Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
89640-79-9 |
Source
|
Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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